1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-14-4-2-1-3-12(14)11-15(21)19-8-5-13(6-9-19)20-10-7-17-18-20/h1-4,7,10,13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUICBPLJDZNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves a multi-step process:
Formation of the Triazole Ring:
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling with Chlorophenyl Group: The final step involves coupling the triazole-piperidine intermediate with a 2-chlorophenyl ethanone derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole-containing compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising antibacterial and antifungal activities against various strains, suggesting that 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone could serve as a lead molecule for developing new antimicrobial agents .
Anticancer Potential
Triazole derivatives have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro and in vivo models . The specific interactions of the triazole ring with biological targets make this compound a candidate for further investigation in cancer therapeutics.
Neurological Disorders
The piperidine moiety is associated with various neurological applications, including the treatment of cognitive disorders such as Alzheimer's disease. Compounds that inhibit certain pathways related to neurodegeneration have been synthesized using similar frameworks . The potential neuroprotective effects of this compound warrant further exploration.
Biological Studies and Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Piperidine/Piperazine Moieties
- Substituent Effects: Aryl Groups: The target’s 2-chlorophenyl group confers moderate electron-withdrawing effects compared to 2,4-dichlorophenyl (), which may reduce polarity and alter binding interactions . Triazole Position: 1,2,3-Triazole (target) vs. 1,2,4-triazole () alters electronic distribution and steric bulk, impacting molecular recognition .
Physicochemical Properties
- Molecular Weight : The target (303.45 g/mol) is smaller than benzothiazole-containing hybrids (e.g., 507.10 g/mol in ), suggesting better membrane permeability .
- Solubility: Piperidine’s non-planar structure may enhance lipophilicity compared to planar aryl groups (), though the 2-chlorophenyl group could counterbalance this via polar interactions .
Biological Activity
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18ClN5O
- Molecular Weight : 333.80 g/mol
- SMILES Notation : CC(=O)N1CCCCC1N2C=NN=C2C(=C(C=C2)Cl)C=N
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, a related study demonstrated that triazole-containing compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin | 8 |
| Escherichia coli | 32 | Vancomycin | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a derivative exhibited an IC50 value of 27 µM against the T47D breast cancer cell line . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| T47D (breast cancer) | 27 |
| HCT-116 (colon cancer) | 6.2 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Triazole derivatives are known to inhibit enzymes critical for DNA synthesis and repair, such as thymidylate synthase and topoisomerases . These interactions can lead to increased cytotoxicity in rapidly dividing cancer cells.
Case Studies
Several studies have highlighted the biological significance of triazole derivatives:
- Antimicrobial Efficacy : A study synthesized a series of triazole derivatives and assessed their antibacterial activity. The results indicated that modifications in the piperidine moiety significantly enhanced antimicrobial potency against resistant strains .
- Anticancer Potential : A comprehensive evaluation of triazole derivatives revealed that those with halogen substitutions exhibited superior anticancer activity due to enhanced lipophilicity and cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
